molecular formula C17H15BrN6O3 B15172808 C17H15BrN6O3

C17H15BrN6O3

Cat. No.: B15172808
M. Wt: 431.2 g/mol
InChI Key: SZTFVKGWAVGVDP-UHFFFAOYSA-N
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Description

The compound with the molecular formula C17H15BrN6O3 is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C17H15BrN6O3 involves multiple steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions are used to introduce bromine atoms into the molecule.

    Condensation reactions: These reactions help in forming the core structure by combining smaller molecules.

    Oxidation and reduction reactions: These reactions are used to modify the oxidation state of specific atoms within the molecule.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactions are carried out under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

C17H15BrN6O3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

C17H15BrN6O3 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of C17H15BrN6O3 involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    C17H15ClN6O3: This compound has a similar structure but with a chlorine atom instead of bromine.

    C17H15IN6O3: This compound has an iodine atom instead of bromine.

    C17H15FN6O3: This compound has a fluorine atom instead of bromine.

Uniqueness

C17H15BrN6O3 is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s properties compared to its analogs.

Properties

Molecular Formula

C17H15BrN6O3

Molecular Weight

431.2 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-5-bromo-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C17H15BrN6O3/c1-10(25)20-12-4-6-16(27-2)14(8-12)21-17(26)13-7-11(18)3-5-15(13)24-9-19-22-23-24/h3-9H,1-2H3,(H,20,25)(H,21,26)

InChI Key

SZTFVKGWAVGVDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)Br)N3C=NN=N3

Origin of Product

United States

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